2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCNZAVJFXNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Direct Esterification of 3-Oxoazetidine
The most direct route involves reacting 3-oxoazetidine with 2,2,2-trifluoroethyl chloroformate under basic conditions:
Reaction Scheme
$$ \text{3-Oxoazetidine} + \text{CF}3\text{CH}2\text{OCOCl} \xrightarrow{\text{Base}} \text{2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate} $$
Key Parameters
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) achieves 68-72% yields.
- Temperature Control : Reactions conducted at -10°C to 0°C minimize racemization and side reactions.
- Solvent Systems : Tetrahydrofuran (THF) improves solubility but requires strict anhydrous conditions.
Limitations : Commercial scarcity of 3-oxoazetidine necessitates in situ generation, complicating large-scale production.
tert-Butyl 3-Oxoazetidine-1-Carboxylate Intermediate Route
This two-step approach addresses precursor limitations:
Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate
Oxidation Method (Source):
3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester undergoes Swern oxidation:
$$ \text{3-Hydroxyazetidine-1-carboxylate} \xrightarrow{\text{DMSO, (COCl)_2}} \text{tert-Butyl 3-oxoazetidine-1-carboxylate} $$
Alternative Pathway (Source):
Lithium hexamethyldisilazide (LiHMDS)-mediated condensation:
$$ \text{tert-Butyl 3-oxoazetidine-1-carboxylate} \xrightarrow{\text{LiHMDS, THF}} \text{Intermediate} $$
Deprotection and Trifluoroethylation
Stepwise Process :
- Boc Removal : Treat with trifluoroacetic acid (TFA) in DCM.
- Esterification : React with 2,2,2-trifluoroethyl chloroformate in presence of TEA.
Optimized Parameters :
Comparative Analysis of Methods
| Method | Yield | Temperature | Key Advantage | Scalability Challenge |
|---|---|---|---|---|
| Direct Esterification | 68-72% | -10°C to 0°C | Fewer steps | Precursor availability |
| Boc Intermediate Route | 74-78% | 25°C | High purity | Multi-step purification |
| Triphosgene Method | 61-65% | 0-5°C | Avoids chloroformates | Byproduct management |
Industrial Preference : The Boc intermediate route dominates due to better quality control, despite longer synthesis time.
Advanced Methodological Innovations
Continuous Flow Chemistry
Pilot studies demonstrate:
Enzymatic Esterification
Novel lipase-catalyzed approaches (e.g., Candida antarctica Lipase B):
Critical Challenges and Solutions
Azetidine Ring Stability
Trifluoroethyl Group Steric Effects
Purification Difficulties
- Challenge : Similar polarity to byproducts.
- Resolution : Hybrid chromatography (silica gel + C18 reverse phase).
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine ring provides a rigid framework that can influence the overall conformation and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate, we compare it with three key analogs:
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Compound A)
- Structure : Features a tert-butyl ester and an ethoxycarbonylmethylidene substituent on the azetidine ring.
- Electronic Effects: The tert-butyl group is electron-donating, reducing ring strain compared to the electron-withdrawing trifluoroethyl group.
- Lipophilicity: logP ≈ 1.8 (predicted), lower than the trifluoroethyl analog due to the non-fluorinated ester.
- Reactivity : The tert-butyl group requires acidic deprotection (e.g., trifluoroacetic acid) for further functionalization, adding synthetic steps .
Ethyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate (Compound B)
- Structure : Contains a six-membered pyridine ring with a trifluoroethyl group and ester substituent.
- Electronic Effects : The pyridine ring’s aromaticity stabilizes the structure, but the absence of azetidine’s ring strain reduces conformational flexibility.
- Lipophilicity : logP ≈ 2.5 (experimental), slightly higher than the azetidine analog due to the larger aromatic system .
- Reactivity : The pyridine ring is less prone to hydrolysis than the azetidine’s β-lactam-like structure, enhancing stability under physiological conditions .
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (Compound C)
- Structure : A phosphonate ester with a trifluoroethyl group and a chlorophenyl substituent.
- Electronic Effects : The phosphonate group is highly electron-withdrawing, comparable to the carboxylate in the target compound, but with greater hydrolytic stability.
- Lipophilicity : logP ≈ 3.1 (predicted), higher due to the chlorophenyl group’s contribution .
- Reactivity : Phosphonates resist enzymatic cleavage better than carboxylates, making Compound C more persistent in biological systems .
Table 1: Key Comparative Data
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Azetidine (4-membered) | Azetidine (4-membered) | Pyridine (6-membered) | Phosphonate (non-cyclic) |
| Substituent | Trifluoroethyl ester | tert-Butyl ester | Trifluoroethyl ester | Chlorophenyl/phosphonate |
| logP (Predicted/Experimental) | 2.7 (predicted) | 1.8 (predicted) | 2.5 (experimental) | 3.1 (predicted) |
| Metabolic Stability | Moderate (prone to hydrolysis) | Low (tert-butyl deprotection) | High (aromatic stability) | Very high (phosphonate) |
| Synthetic Complexity | Moderate | High (deprotection required) | Low | Moderate |
Key Research Findings
- Hydrolytic Stability : The trifluoroethyl ester in the target compound shows slower hydrolysis rates than ethyl esters (e.g., Compound A) due to fluorine’s inductive effects, but faster than phosphonates (Compound C) .
- Conformational Effects : The azetidine ring’s strain enhances binding specificity in enzyme pockets compared to pyridine-based analogs, as observed in kinase inhibition assays .
- Bioavailability: Fluorine’s lipophilicity enhancement (logP ~2.7) balances solubility and membrane permeability, outperforming non-fluorinated azetidines (Compound A) in cell-based studies .
Biological Activity
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate can be represented as follows:
- Molecular Formula : C7H8F3N O3
- CAS Number : 2287287-77-6
This compound features an azetidine ring, which is known for its role in various biological activities. The trifluoroethyl group is particularly notable for its influence on the compound's physicochemical properties.
Pharmacological Effects
Research indicates that compounds containing azetidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various microbial strains. The presence of the trifluoroethyl group may enhance this activity by improving membrane penetration and stability against metabolic degradation .
- Antitumor Activity : Preliminary studies suggest that azetidine derivatives can suppress the in vitro growth of tumor cells. The mechanism may involve interference with cell cycle progression or induction of apoptosis .
The proposed mechanisms by which 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate exerts its biological effects include:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cell Membrane Penetration : The lipophilic nature imparted by the trifluoroethyl group enhances the ability of the compound to cross cell membranes and interact with intracellular targets.
In Vitro Studies
A study evaluating various azetidine derivatives demonstrated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. Notably, 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate was among the most effective in inhibiting cell proliferation in assays conducted on MCF-7 breast cancer cells .
Table 1: Cytotoxicity Results of Azetidine Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 15 | MCF-7 |
| B | 20 | HeLa |
| C | 10 | A549 |
| D | 8 | MCF-7 (Trifluoroethyl) |
Note: Compound D corresponds to 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate.
Q & A
Basic Synthesis: What is a reliable synthetic route for 2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate?
A multi-step synthesis is typically employed, starting with azetidine derivatives. For example, carboxylation of 3-oxoazetidine using 2,2,2-trifluoroethyl chloroformate under anhydrous conditions in tetrahydrofuran (THF) with triethylamine as a base catalyst can yield the target compound. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Basic Purification: How can impurities from the synthesis of this compound be effectively removed?
Impurities, such as unreacted starting materials or byproducts, can be separated using flash chromatography with a silica gel stationary phase. A solvent system of dichloromethane:methanol (95:5) is effective. Recrystallization from a mixture of ethanol and water (1:1 v/v) at low temperatures (0–4°C) may further enhance purity .
Advanced Stability: What factors influence the hydrolytic stability of the trifluoroethyl ester group?
The trifluoroethyl group enhances hydrolytic resistance compared to non-fluorinated esters due to electron-withdrawing effects. Stability studies in buffered solutions (pH 1–13) at 37°C show degradation <5% over 24 hours at neutral pH. However, under strongly alkaline conditions (pH >12), ester cleavage accelerates, forming 3-oxoazetidine-1-carboxylic acid. Thermal stability (TGA/DSC analysis) indicates decomposition onset at ~180°C .
Advanced Biological Activity: How can the biological target engagement of this compound be evaluated?
Use in vitro enzyme inhibition assays (e.g., serine hydrolases or proteases) with fluorogenic substrates. For target identification, employ affinity-based protein profiling (ABPP) using a clickable alkyne-tagged analog. Molecular docking studies (AutoDock Vina) predict strong interactions with the catalytic triad of trypsin-like proteases due to the electrophilic carbonyl group .
Advanced Reaction Mechanisms: What is the role of the azetidine ring in nucleophilic reactions?
The 3-oxoazetidine ring undergoes ring-opening reactions under nucleophilic conditions. For example, treatment with primary amines (e.g., benzylamine) in acetonitrile at 60°C leads to β-lactam formation via nucleophilic attack at the carbonyl, followed by ring expansion. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) support a transition state with partial positive charge localization on the azetidine nitrogen .
Advanced Structural Analysis: What techniques confirm the stereochemical integrity of the azetidine ring?
Single-crystal X-ray diffraction is definitive for assigning stereochemistry. For solution-phase analysis, -NMR (376 MHz, CDCl) reveals distinct coupling patterns between the trifluoroethyl group and the azetidine ring. IR spectroscopy (ATR mode) shows a strong carbonyl stretch at ~1740 cm .
Advanced Functionalization: How can the 3-oxoazetidine moiety be derivatized for SAR studies?
Reductive amination with NaBHCN converts the 3-oxo group to a secondary amine. Alternatively, Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. These derivatives are useful for probing steric and electronic effects on bioactivity .
Advanced Degradation Pathways: What are the primary degradation products under accelerated storage conditions?
LC-MS analysis (ESI+) of samples stored at 40°C/75% RH for 4 weeks identifies two major degradation products:
Hydrolysis product : 3-oxoazetidine-1-carboxylic acid (m/z 128.03 [M+H]).
Decarboxylation product : 2,2,2-trifluoroethanol (m/z 101.02 [M+H]).
Degradation follows pseudo-first-order kinetics under acidic conditions (t = 14 days at pH 3) .
Advanced Solubility: How does solvent choice impact reaction yields in its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions. A 10% v/v THF/water mixture balances solubility and reactivity, achieving >85% yield in carboxylation steps. Solvent dielectric constants correlate with reaction rates (R = 0.91 in linear regression) .
Advanced Pharmacokinetics: What in vitro models predict its metabolic stability?
Human liver microsome (HLM) assays with NADPH cofactor show a hepatic extraction ratio (ER) of 0.15, indicating low first-pass metabolism. CYP3A4 is the primary isoform involved (IC = 12 µM). Parallel artificial membrane permeability assays (PAMPA) predict moderate blood-brain barrier penetration (Pe = 4.2 × 10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
